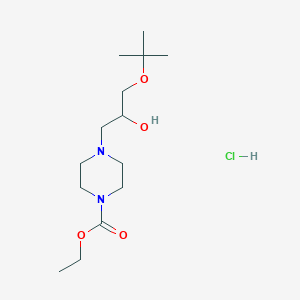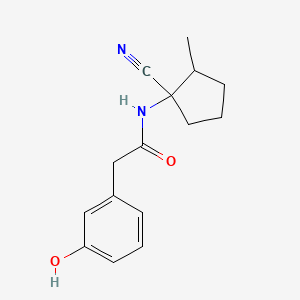
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). It has been studied extensively for its potential therapeutic applications in various diseases, including addiction, cancer, and neurodegenerative disorders.
作用機序
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors like N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can increase the acetylation of histones, which leads to changes in gene expression. This can result in the activation of genes that are involved in cell death, cell differentiation, and other cellular processes. In the case of addiction, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can alter the expression of genes that are involved in the reward pathway, leading to a reduction in the craving for drugs of abuse.
Biochemical and Physiological Effects:
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can also inhibit the activity of other enzymes, such as the proteasome and the chaperone protein Hsp90. These effects can lead to changes in protein expression and degradation, which can have downstream effects on cellular processes. In terms of physiological effects, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been shown to reduce the rewarding effects of drugs of abuse, decrease the craving for cocaine, and induce cell death in cancer cells.
実験室実験の利点と制限
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in cellular processes. N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are also some limitations to using N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by factors such as cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of research is in the identification of biomarkers that can predict the response to N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide treatment in patients with addiction or cancer. Additionally, there is a need for further studies to determine the optimal dosing and treatment duration of N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide in different disease contexts. Finally, there is a need for more research on the potential side effects of N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide and its long-term safety profile.
In conclusion, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide is a promising compound with potential therapeutic applications in addiction, cancer, and neurodegenerative disorders. Its mechanism of action involves the inhibition of HDAC, which can lead to changes in gene expression and cellular processes. While there are some limitations to using N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide in lab experiments, there are also several future directions for research on this compound.
合成法
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the intermediate 1-cyano-2-methylcyclopentane, which is then reacted with 3-hydroxybenzoyl chloride to form the final product, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide. The synthesis of N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide is in the treatment of addiction, particularly cocaine addiction. Studies have shown that N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can reduce cocaine self-administration in rats and decrease the craving for cocaine in human patients. N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has also been studied for its potential use in the treatment of cancer, as it can induce cell death in cancer cells. In addition, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-3-7-15(11,10-16)17-14(19)9-12-5-2-6-13(18)8-12/h2,5-6,8,11,18H,3-4,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLSLSYVQQXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2674706.png)
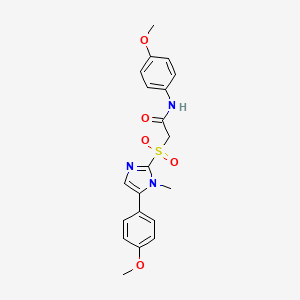
![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)

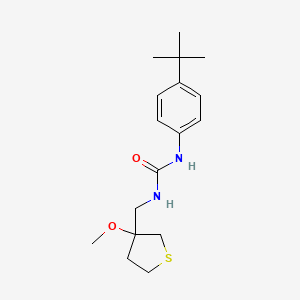
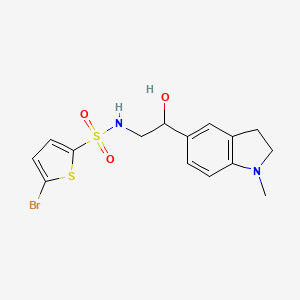
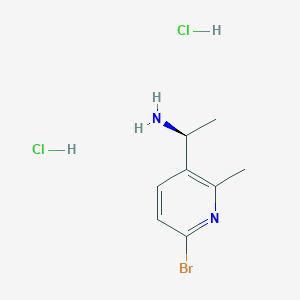
![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)
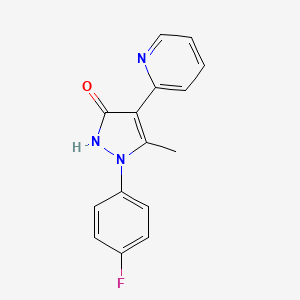
![4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile](/img/structure/B2674716.png)
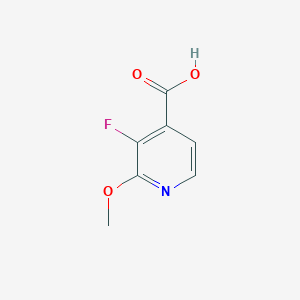
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2674724.png)
